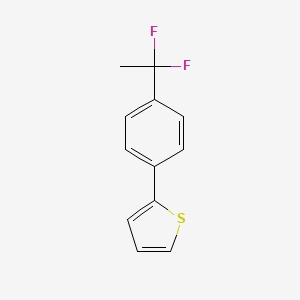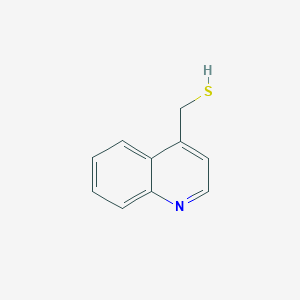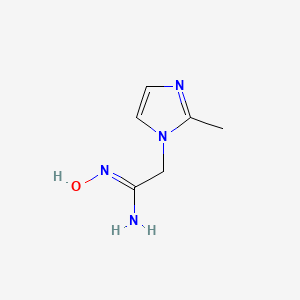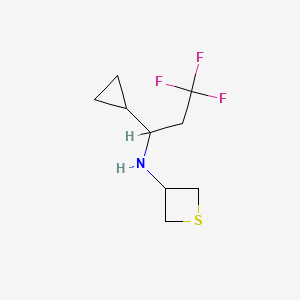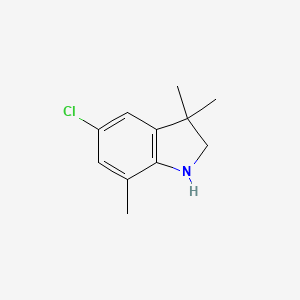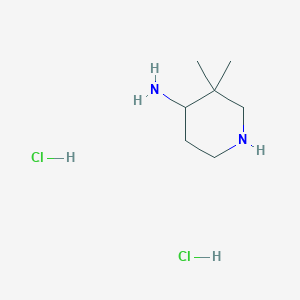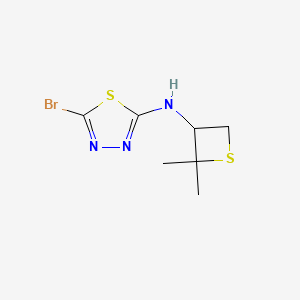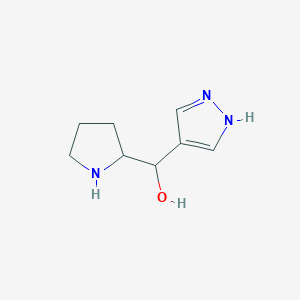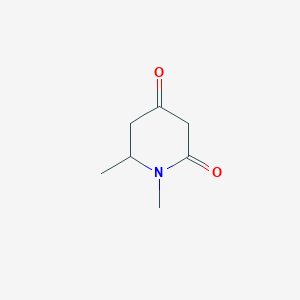
tert-Butyl (R)-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl ®-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has a tert-butyl group, which is known for its steric hindrance properties, making it an interesting subject for various chemical reactions and applications.
准备方法
The synthesis of tert-Butyl ®-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the quinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the aminoethyl group: This step involves the alkylation of the quinoline core with an appropriate alkyl halide, followed by reduction to introduce the amino group.
Protection of the amino group: The amino group is protected using a tert-butyl carbamate (Boc) group to prevent unwanted side reactions.
Final deprotection and purification: The Boc group is removed under acidic conditions to yield the final product.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
化学反应分析
tert-Butyl ®-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted quinoline derivatives.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
tert-Butyl ®-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: It is used in biological studies to investigate the mechanism of action of quinoline derivatives and their interactions with biological targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex quinoline derivatives, which are used in various chemical and pharmaceutical applications.
Material Science: It is explored for its potential use in the development of novel materials with unique properties, such as fluorescence and conductivity.
作用机制
The mechanism of action of tert-Butyl ®-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate the activity of receptors by acting as an agonist or antagonist, leading to changes in cellular signaling pathways.
相似化合物的比较
tert-Butyl ®-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (S)-2-(2-(®-1-aminoethyl)-4-fluorophenoxy)propylcarbamate: This compound has a similar tert-butyl group and aminoethyl group but differs in the core structure, which is a fluorophenoxypropylcarbamate.
tert-Butyl ®-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate N-oxide: This is an oxidized form of the original compound, where the nitrogen atom in the quinoline ring is oxidized to form an N-oxide.
tert-Butyl ®-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate derivatives: Various derivatives can be synthesized by modifying the aminoethyl group or the quinoline core, leading to compounds with different biological activities and properties.
The uniqueness of tert-Butyl ®-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate lies in its specific combination of functional groups and its potential for diverse chemical reactions and applications.
属性
分子式 |
C16H24N2O2 |
|---|---|
分子量 |
276.37 g/mol |
IUPAC 名称 |
tert-butyl 7-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-11(17)13-8-7-12-6-5-9-18(14(12)10-13)15(19)20-16(2,3)4/h7-8,10-11H,5-6,9,17H2,1-4H3/t11-/m1/s1 |
InChI 键 |
BQAWAGNYKPNIDJ-LLVKDONJSA-N |
手性 SMILES |
C[C@H](C1=CC2=C(CCCN2C(=O)OC(C)(C)C)C=C1)N |
规范 SMILES |
CC(C1=CC2=C(CCCN2C(=O)OC(C)(C)C)C=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



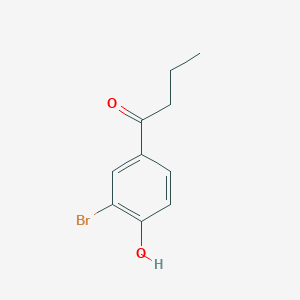
![[5-(Butan-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13326845.png)

